molecular formula C18H20F3N3O2 B1456668 {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid CAS No. 1311278-83-7

{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid

Cat. No. B1456668
M. Wt: 367.4 g/mol
InChI Key: CPSMFUVGPYEAFJ-UHFFFAOYSA-N
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Description

{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid is a useful research compound. Its molecular formula is C18H20F3N3O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

One significant application area for related compounds involves advanced oxidation processes (AOPs) for environmental remediation. Compounds with similar structural characteristics have been studied for their degradation by AOPs, providing insights into pathways, by-products, and biotoxicity. For example, the degradation of acetaminophen, a compound requiring complex oxidative degradation methods, offers insights into how similar compounds might be broken down in aqueous media, revealing the potential environmental impact and treatment strategies (Qutob et al., 2022)[https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt].

Spectroscopic and Structural Analysis

Spectroscopic techniques provide valuable tools for the characterization of compounds, elucidating their structural and electronic properties. Research on novel substituted thiazolidin-4-ones, for instance, demonstrates how chloral interacts with amines to form various products, highlighting the importance of spectroscopic and structural analysis in understanding the reactions and properties of complex molecules (Issac & Tierney, 1996)[https://consensus.app/papers/synthesis-spectroscopic-structural-properties-novel-issac/ef7e0febec1c57bbb1e3b7303989c8e4/?utm_source=chatgpt].

Environmental Fate and Degradation Studies

Understanding the environmental fate and degradation pathways of chemical compounds is crucial for assessing their impact on ecosystems. Studies using LC-MS/MS techniques to investigate the degradation processes of nitisinone and its by-products shed light on the stability of these compounds under various conditions and their potential environmental impacts (Barchańska et al., 2019)[https://consensus.app/papers/lcmsms-study-degradation-processes-nitisinone-barchańska/1bb44ab3ae215d74b808dfc4820100e7/?utm_source=chatgpt].

Amyloid Imaging in Alzheimer's Disease Research

In the field of biochemistry and medical research, compounds with dimethylamino groups have been explored as ligands for amyloid imaging in Alzheimer's disease. These studies focus on developing radioligands for in vivo imaging of amyloid deposits in the brain, contributing to early detection and the evaluation of new therapies (Nordberg, 2007)[https://consensus.app/papers/amyloid-imaging-alzheimers-disease-nordberg/d205739a52945af5bf3cfc3cfc17f3ae/?utm_source=chatgpt].

Antituberculosis Activity

The exploration of organotin complexes, including those with dimethylphenylamino groups, for their antituberculosis activity highlights the interdisciplinary nature of modern scientific research, bridging inorganic chemistry and pharmacology (Iqbal, Ali, & Shahzadi, 2015)[https://consensus.app/papers/antituberculosis-study-organotiniv-complexes-review-iqbal/8058bbe012fc5e2c9e3cc194378a3db2/?utm_source=chatgpt].

properties

IUPAC Name

2-[[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methyl-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2/c1-23(2)16-9-14(18(19,20)21)8-15(22-16)13-6-4-12(5-7-13)10-24(3)11-17(25)26/h4-9H,10-11H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSMFUVGPYEAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)CN(C)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid
Reactant of Route 2
{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid
Reactant of Route 3
{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid
Reactant of Route 4
{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid
Reactant of Route 5
{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid
Reactant of Route 6
{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.